molecular formula C22H24F2N2O3 B2569470 2,6-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide CAS No. 921565-24-4

2,6-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide

Cat. No. B2569470
CAS RN: 921565-24-4
M. Wt: 402.442
InChI Key: BGLDJVCUIBOEND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide is a useful research compound. Its molecular formula is C22H24F2N2O3 and its molecular weight is 402.442. The purity is usually 95%.
BenchChem offers high-quality 2,6-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymorphism and Crystal Structure Prediction

Research on related small molecule drugs demonstrates the importance of polymorphism and crystal structure prediction (CSP) in drug development. Polymorphism can significantly affect the solubility, stability, and bioavailability of drugs. CSP calculations aid in predicting possible polymorphic forms, which is crucial for optimizing pharmaceutical formulations. For example, studies contrasting the polymorphism of related molecules underscore the role of intermolecular hydrogen bonding in determining the solid form landscapes of these compounds, which may be relevant for designing and developing derivatives of 2,6-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide (D. Braun et al., 2014).

Molecular Solids and Hydrogen Bonding

The study of molecular solids formed by tetrafluoroterephthalic acid with aza compounds, emphasizing the role of hydrogen bonds and weak intermolecular interactions, is relevant for understanding how similar structures might interact in solid states. The findings suggest that strong N–H⋯O and C–H⋯F interactions can influence the formation of supramolecular structures, potentially affecting the crystallinity and stability of related compounds (Lei Wang et al., 2014).

Synthesis and QSAR Studies

The synthesis and quantitative structure-activity relationship (QSAR) studies of novel analogs, focusing on antibacterial activity, underscore the potential for designing compounds with specific biological activities. Research into benzothiazolyl-substituted pyrazol-5-ones, for instance, highlights how structural modifications can lead to significant variations in antibacterial efficacy, a principle that could be applied to the synthesis and activity prediction of compounds similar to 2,6-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide (M. Palkar et al., 2017).

properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F2N2O3/c1-13(2)11-26-17-10-14(8-9-18(17)29-12-22(3,4)21(26)28)25-20(27)19-15(23)6-5-7-16(19)24/h5-10,13H,11-12H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLDJVCUIBOEND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=CC(=C2)NC(=O)C3=C(C=CC=C3F)F)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide

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